molecular formula C9H11NO2S B8587429 5-Butoxy-3-hydroxythiophene-2-carbonitrile CAS No. 61255-64-9

5-Butoxy-3-hydroxythiophene-2-carbonitrile

Cat. No.: B8587429
CAS No.: 61255-64-9
M. Wt: 197.26 g/mol
InChI Key: DHZOFWFPFXBMAO-UHFFFAOYSA-N
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Description

5-Butoxy-3-hydroxythiophene-2-carbonitrile is a useful research compound. Its molecular formula is C9H11NO2S and its molecular weight is 197.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

61255-64-9

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

5-butoxy-3-hydroxythiophene-2-carbonitrile

InChI

InChI=1S/C9H11NO2S/c1-2-3-4-12-9-5-7(11)8(6-10)13-9/h5,11H,2-4H2,1H3

InChI Key

DHZOFWFPFXBMAO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=C(S1)C#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

205 g of O-n-butyl 2-ethoxycarbonylthioacetate were added at 30° C. to a solution of 70 g of potassium methylate in a liter of methanol and the mixture was stirred for 10 minutes at 30° C. 75.5 g of chloroacetonitrile were added all at once to the mixture which was stirred for an hour at 40° C. and then a solution of 70 g of potassium methylate in 300 ml of methanol. The mixture was stirred for 6 hours at room temperature and was evaporated to dryness. The residue was washed with ethyl acetate and ether and was dried. The residue was then dissolved in water and the aqueous solution was acidified with concentrated hydrochloric acid and was vacuum filtered. The recovered precipitate was washed with water, dried and chromatographed over silica gel. Elution with 6-4 cyclohexane-ethyl acetate yielded 81 g of 2-cyano-3-hydroxy-5-n-butoxy-thiophene melting at 107° C.
Quantity
205 g
Type
reactant
Reaction Step One
Name
potassium methylate
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
75.5 g
Type
reactant
Reaction Step Two
Name
potassium methylate
Quantity
70 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

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